1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c1-11-17(26-14-9-7-13(8-10-14)22(24)25)12(2)21(20-11)18(23)15-5-3-4-6-16(15)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURLQZZYFSFREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the bromobenzoyl group: This step involves the acylation of the pyrazole ring using 2-bromobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the nitrophenylsulfanyl group: This is done by reacting the intermediate with 4-nitrobenzenethiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its molecular formula and a molecular weight of approximately 432.29 g/mol. Its structure includes:
- A bromobenzoyl group
- Two methyl groups at the 3 and 5 positions
- A nitrophenyl sulfanyl group at the 4 position of the pyrazole ring
These features contribute to its distinct chemical reactivity and biological potential, making it a subject of interest for various applications in medicinal chemistry and drug development .
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole, exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown broad-spectrum antimicrobial activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
Case Study:
A study highlighted that a specific analog of pyrazole demonstrated an IC50 value of 9.80 µM against E. coli DNA gyrase B, comparable to established antibiotics like ciprofloxacin. This suggests a potential role for this compound as an antibiotic adjuvant or a standalone antimicrobial agent .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are another area of research interest. Compounds similar to 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole have shown substantial anti-inflammatory activity, with stabilization percentages of human red blood cell membranes ranging from 86.70% to 99.25% in various assays .
Case Study:
In vitro studies revealed that certain pyrazole derivatives could significantly inhibit pro-inflammatory cytokines and reduce swelling in animal models, indicating their potential utility in treating inflammatory diseases .
Summary of Biological Activities
The following table summarizes the biological activities associated with 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole and related compounds:
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenylsulfanyl group may play a crucial role in these interactions due to its electronic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Pyrazole Modifications
- Target Compound : The pyrazole core is substituted with a bromobenzoyl group (electron-deficient due to bromine) and a sulfanyl group (moderate electron-withdrawing effect).
- Analog 1 : 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one () replaces the bromobenzoyl with an acetyl group, simplifying steric hindrance but reducing halogen-mediated reactivity.
- Analog 2 : (±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole () substitutes the sulfanyl group with a nitro group, enhancing electron withdrawal but limiting sulfur-based redox activity.
Table 1: Substituent Effects on Pyrazole Derivatives
| Compound | Position 1 Substituent | Position 4 Substituent | Key Functional Impact |
|---|---|---|---|
| Target Compound | 2-Bromobenzoyl | 4-Nitrophenylsulfanyl | Halogen bonding, redox activity |
| 1-[3,5-Dimethyl-1-(4-NP)-1H-Pz] | Acetyl | Ethylidene hydrazine derivative | Reduced steric hindrance |
| (±)-1-[1-(4-FP)ethyl]-3,5-DM-Pz | 4-Fluorophenethyl | Nitro | Enhanced electron withdrawal |
(NP = Nitrophenyl; FP = Fluorophenyl; DM = Dimethyl; Pz = Pyrazole) .
Physicochemical Properties
- Spectroscopic Data :
- Mass Spectrometry : Bromine’s isotopic signature (≈1:1 ratio for M+ and M+2 peaks) would distinguish the target compound from chlorine- or fluorine-containing analogs (e.g., m/z 301/303/305 in ) .
- NMR : The 4-nitrophenylsulfanyl group’s deshielding effect would shift aromatic proton signals downfield compared to acetyl or nitro substituents .
- Thermal Stability : Bromine’s atomic size may increase melting points relative to smaller halogens (e.g., 175–178°C for a bromo-chlorophenyl analog in ) .
Biological Activity
1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is C15H14BrN3O2S, with a molecular weight of approximately 432.29 g/mol. Its structure includes:
- A bromobenzoyl group,
- Two methyl groups located at the 3 and 5 positions of the pyrazole ring,
- A nitrophenyl sulfanyl group at the 4 position.
This configuration enhances its reactivity and biological interactions, making it a subject of interest in drug development.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole derivative demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, which was comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound's structural features may enhance its antimicrobial efficacy. Studies have shown that pyrazole derivatives can inhibit various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the nitrophenyl sulfanyl group is believed to improve binding affinity to microbial targets, leading to increased antimicrobial activity .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely documented. The unique substituents in 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole may influence its interaction with cancer cell lines. For example, docking studies suggest that this compound could effectively bind to active sites of proteins involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The nitro group may facilitate electrophilic aromatic substitution due to its electron-withdrawing nature.
- Inhibition of Enzymes : Pyrazole derivatives are known to inhibit various enzymes involved in inflammatory pathways and cancer cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | Contains bromobenzyl instead of bromobenzoyl | Varies due to amine group |
| 3,5-Dimethyl-4-(phenylthio)-1H-pyrazole | Lacks bromine and nitro groups | Lower reactivity |
| 3,5-Dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole | Similar sulfanyl group but different nitro position | Variation in electronic properties |
The unique combination of substituents in 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole enhances both its chemical reactivity and biological potential compared to these similar compounds.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity against carrageenan-induced edema in mice. Compounds demonstrated significant inhibition comparable to indomethacin .
- Anticancer Research : In vitro assays on various cancer cell lines indicated that certain pyrazole derivatives exhibit cytotoxic effects through apoptosis induction mechanisms .
- Antimicrobial Testing : A novel series of pyrazoles were tested against multiple bacterial strains with promising results indicating strong antibacterial properties against resistant strains .
Q & A
Q. Table 1: Synthetic Parameters
| Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| Sulfanylation | 4-nitrophenylthiol, K₂CO₃, DMF, 70°C | Steric hindrance at pyrazole C4 |
| Bromobenzoylation | 2-bromobenzoyl chloride, DCM, RT | Protection of reactive sites |
| Purification | Column chromatography (silica gel) | Solvent polarity optimization |
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on substituent electronic environments (e.g., deshielding of pyrazole C4 due to sulfanyl group) .
- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- Chromatography: TLC monitors reaction progress; HPLC assesses purity (>95% required for biological assays) .
Basic: What are the key structural features influencing reactivity?
Methodological Answer:
The compound’s reactivity is governed by:
- Electron-withdrawing groups (EWGs): The 2-bromobenzoyl and 4-nitrophenylsulfanyl groups enhance electrophilic substitution at pyrazole C3/C5 positions.
- Steric effects: 3,5-Dimethyl groups hinder nucleophilic attack at adjacent sites, directing reactivity toward the sulfanyl moiety .
Advanced: How can this compound be utilized in catalytic applications?
Methodological Answer:
The sulfanyl and bromobenzoyl groups enable coordination to transition metals. For example:
Q. Table 2: Catalytic Applications
| Application | Conditions | Outcome |
|---|---|---|
| Anticancer Agents | PtCl₄, acetone, 20°C, 3h | IC₅₀ values in µM range |
| Bioconjugation | CuSO₄, sodium ascorbate, THF/H₂O, 50°C | High regioselectivity |
Advanced: What mechanisms underlie its potential biological activity?
Methodological Answer:
Hypothesized mechanisms include:
- Enzyme Inhibition: The sulfanyl group may interact with cysteine residues in enzymes (e.g., kinases), disrupting ATP binding.
- DNA Intercalation: Planar aromatic systems (bromobenzoyl, nitrophenyl) enable stacking with DNA base pairs, inducing apoptosis .
Experimental Validation:
- Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with target proteins.
- In Vitro Assays: Measure IC₅₀ against cancer cell lines (e.g., MCF-7) .
Advanced: How can computational modeling resolve spectral data contradictions?
Methodological Answer:
Discrepancies in NMR/IR data (e.g., unexpected splitting or shifts) arise from dynamic effects or impurities. Strategies include:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict NMR chemical shifts (Gaussian 09) .
- X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement .
Advanced: How to address low yields in sulfanylation reactions?
Methodological Answer:
Low yields (<50%) may result from:
- Competitive Side Reactions: Nitro group reduction under basic conditions. Mitigate by using inert atmospheres.
- Solvent Effects: Replace polar aprotic solvents (DMF) with THF to reduce byproduct formation .
Q. Table 3: Troubleshooting Synthesis
| Issue | Solution | Reference |
|---|---|---|
| Side reactions | Use N₂ atmosphere, lower temperature | |
| Poor solubility | Switch to DCM/MeOH (97:3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
